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Compound of Interest

Compound Name: Cannabisin G

Cat. No.: B1247936 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for conducting molecular docking studies of Cannabisin G, a

lignanamide found in Cannabis sativa, with potential therapeutic target proteins. The information presented herein is intended to

guide researchers in setting up, performing, and analyzing molecular docking simulations to investigate the binding affinity and

interaction mechanisms of Cannabisin G.

Introduction
Cannabisin G is a naturally occurring lignanamide that has garnered interest for its potential biological activities. Molecular

docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound

to each other to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of

compounds and for predicting the binding mode and affinity of a ligand to a protein target. This document outlines the

procedures for a molecular docking study of Cannabisin G against two potential protein targets: P-glycoprotein (P-gp) and

Cyclooxygenase-2 (COX-2). While studies have reported the interaction of Cannabisin G with P-gp, its interaction with COX-2

is presented here as a plausible, illustrative example based on the known anti-inflammatory properties of related lignanamides.

[1][2][3][4]

Data Presentation
The quantitative results of molecular docking studies are summarized in the tables below. Table 1 presents the reported binding

affinity of Cannabisin G and other lignanamides with P-glycoprotein. Table 2 provides a hypothetical, yet plausible, docking

scenario of Cannabisin G with COX-2, included for illustrative purposes to showcase the potential anti-inflammatory target

investigation.

Table 1: Molecular Docking Data of Lignanamides with P-glycoprotein (P-gp)
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Compound Target Protein
Binding Affinity
(kcal/mol)

Interacting Residues Reference

Cannabisin G P-glycoprotein (P-gp) -9.2

Gln986, Tyr306,

Phe724, Phe332,

Tyr303, Met982, Gln721

[5]

Cannabisin M P-glycoprotein (P-gp) -10.2 Not specified [6]

Cannabisin N P-glycoprotein (P-gp) -10.2 Not specified [6]

Grossamide P-glycoprotein (P-gp) -10.0

Tyr303, Ile302, Phe339,

Ile336, Leu335, Tyr306,

Phe724, Phe332,

Gln721

[5]

Cannabisin A P-glycoprotein (P-gp) -10.1 Not specified [5]

Table 2: Illustrative Molecular Docking Data of Cannabisin G with Cyclooxygenase-2 (COX-2)

Compound Target Protein
Predicted Binding Affinity
(kcal/mol)

Predicted Interacting
Residues

Cannabisin G Cyclooxygenase-2 (COX-2) -8.5 (Hypothetical)
Tyr385, Arg120, Ser530

(Hypothetical)

Experimental Protocols
This section provides a detailed methodology for conducting molecular docking studies of Cannabisin G with a target protein.

Software and Resource Requirements
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

AutoDock Vina: For performing the molecular docking simulation.

Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.

Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

PubChem or other chemical databases: For obtaining the 3D structure or SMILES string of the ligand.

Preparation of the Target Protein
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., P-glycoprotein, PDB ID: 4Q9H; COX-2,

PDB ID: 5IKR) from the Protein Data Bank.

Prepare the Protein:

Load the PDB file into AutoDock Tools.
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Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

Add polar hydrogens to the protein.

Compute and add Gasteiger charges to the protein atoms.

Save the prepared protein in PDBQT format.

Preparation of the Ligand (Cannabisin G)
Obtain Ligand Structure: Obtain the 3D structure of Cannabisin G. If a 3D structure is not available, use the canonical

SMILES string from PubChem (CID 10438919):

COC1=C(C=CC(=C1)/C=C(/C(=O)NCCC2=CC=C(C=C2)O)\C(=C/C3=CC(=C(C=C3)O)OC)\C(=O)NCCC4=CC=C(C=C4)O)O.

[7]

Prepare the Ligand:

Load the ligand structure or generate it from the SMILES string in a molecular editor and save it as a PDB file.

Open the ligand PDB file in AutoDock Tools.

Detect the ligand's root and define the number of rotatable bonds.

Save the prepared ligand in PDBQT format.

Molecular Docking Simulation
Grid Box Definition:

Load the prepared protein PDBQT file into AutoDock Tools.

Define the binding site by creating a grid box that encompasses the active site of the protein. The coordinates and

dimensions of the grid box should be centered on the known active site residues.

Configuration File:

Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and size

of the grid box, and the output file name.

Run AutoDock Vina:

Execute AutoDock Vina from the command line, providing the configuration file as input.

vina --config conf.txt --log log.txt

Analysis of Docking Results
Binding Affinity: The output file from Vina will contain the binding affinities (in kcal/mol) for the top predicted binding poses. The

more negative the value, the stronger the predicted binding.

Visualization:
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Load the protein PDBQT file and the output ligand PDBQT file (containing the docked poses) into Discovery Studio

Visualizer or PyMOL.

Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between Cannabisin G and the amino acid

residues in the protein's binding pocket for the best-scoring pose.
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Caption: Workflow for the molecular docking of Cannabisin G with a target protein.
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Caption: P-glycoprotein signaling pathway and the potential inhibitory effect of Cannabisin G.
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Caption: Hypothetical inhibition of the COX-2 pathway by Cannabisin G.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact

our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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